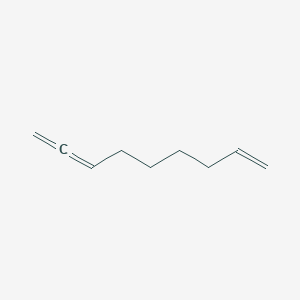

1,2,8-Nonatriene

Description

1,2,8-Nonatriene is a hypothetical or minimally studied compound in the context of the provided evidence. This contrasts sharply with well-researched isomers such as (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) and (3E)-4,8-dimethyl-1,3,7-nonatriene, which are extensively documented as herbivore-induced plant volatiles (HIPVs) in plant-insect interactions . Given the lack of direct information on 1,2,8-nonatriene, this article will focus on structurally and functionally related nonatriene derivatives, emphasizing DMNT and its analogs.

Properties

CAS No. |

10481-12-6 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

InChI |

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,6H,1-2,5,7-9H2 |

InChI Key |

HMNHOBVJJHVPCV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC=C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,8-Nonatriene can be synthesized through several methods. One common approach involves the selective hydroboration of a 1,3,7-triene. For example, the synthesis of (E)-4,8-dimethyl-1,3,7-nonatriene involves the use of methyltriphenylphosphonium iodide and phenyllithium in tetrahydrofuran as solvents . The reaction is carried out under an argon atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 1,2,8-Nonatriene typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and advanced purification methods such as distillation and chromatography are common to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2,8-Nonatriene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bonds to form saturated hydrocarbons.

Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated nonatrienes.

Scientific Research Applications

1,2,8-Nonatriene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

Industry: Used in the synthesis of fragrances and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1,2,8-Nonatriene involves its interaction with various molecular targets. In biological systems, it acts as a signaling molecule, influencing the behavior of insects and other organisms. The pathways involved include the activation of olfactory receptors and subsequent signal transduction processes .

Comparison with Similar Compounds

The following analysis compares DMNT and other HIPVs with overlapping roles in plant defense and ecological signaling. Data are synthesized from peer-reviewed studies in the evidence provided.

Structural and Functional Comparison

Key Observations :

- DMNT is a homoterpene derived from the cleavage of larger terpenoids (e.g., farnesene) and is a critical HIPV in Cucurbitaceae (e.g., Cucumis sativus) and Poaceae (e.g., maize) . Its emission levels correlate with herbivore pressure, reaching ~0.8 µg per 20 leaves over 8 hours .

- (E)-β-Ocimene and DMNT often co-occur in HIPV blends, synergistically enhancing predator attraction (e.g., predatory mites in cotton) .

- Methyl salicylate differs functionally as a phytohormone derivative, priming systemic defenses rather than direct predator recruitment .

Ecological and Behavioral Roles

- DMNT: Acts as a "call-for-help" signal in maize, attracting egg parasitoids (Trichogramma spp.) to stemborer-infested plants . Exhibits multifunctionality: Attracts predators (e.g., Phytoseiulus persimilis) while repelling secondary herbivores in cucurbits . Odor profile: Distinct "spicy" scent, unlike the woody/pine notes of α-pinene or β-pinene .

- Contrast with (E)-β-Ocimene :

Synergistic Interactions

HIPV blends are more effective than single compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.